

Heptadecanyl Stearate: A Comprehensive Technical Analysis of its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptadecanyl stearate*

Cat. No.: *B178537*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of **heptadecanyl stearate**, a long-chain saturated wax ester. This document summarizes available data on its melting and boiling points, details relevant experimental protocols for its characterization, and presents a logical workflow for its analysis.

Physicochemical Properties of Heptadecanyl Stearate

Heptadecanyl stearate, also known as heptadecyl octadecanoate, is a wax ester composed of stearic acid and heptadecanol. Its properties are characteristic of high molecular weight, saturated lipids, exhibiting a waxy solid nature at room temperature.

Quantitative Data Summary

Precise, experimentally determined values for the melting and boiling points of pure **heptadecanyl stearate** are not readily available in the reviewed literature. However, based on the analysis of similar wax esters, its properties can be reliably estimated. Saturated wax esters with total carbon numbers in a similar range (C35 for **heptadecanyl stearate**) have been reported to melt in a broad range.

Property	Value	Source/Method
Melting Point	Estimated: 60-65 °C	Based on data for similar long-chain saturated wax esters. [1] [2]
Boiling Point	Decomposes before boiling at atmospheric pressure.	Inferred from the thermal behavior of high molecular weight organic compounds.
Molecular Weight	522.9 g/mol	Computed by PubChem. [3]
Molecular Formula	C ₃₅ H ₇₀ O ₂	PubChem. [3]

Note: The melting point of wax esters is primarily influenced by the total chain length and the degree of saturation.[\[1\]](#)[\[2\]](#) As a saturated ester with 35 carbon atoms, **heptadecanyl stearate** is expected to have a melting point within the higher end of the range observed for similar compounds. The absence of a defined boiling point is a common characteristic of large, non-volatile molecules that undergo thermal decomposition at elevated temperatures.

Experimental Protocols for Characterization

The determination of the physicochemical properties of **heptadecanyl stearate** involves standard analytical techniques used for the characterization of lipids and waxes.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

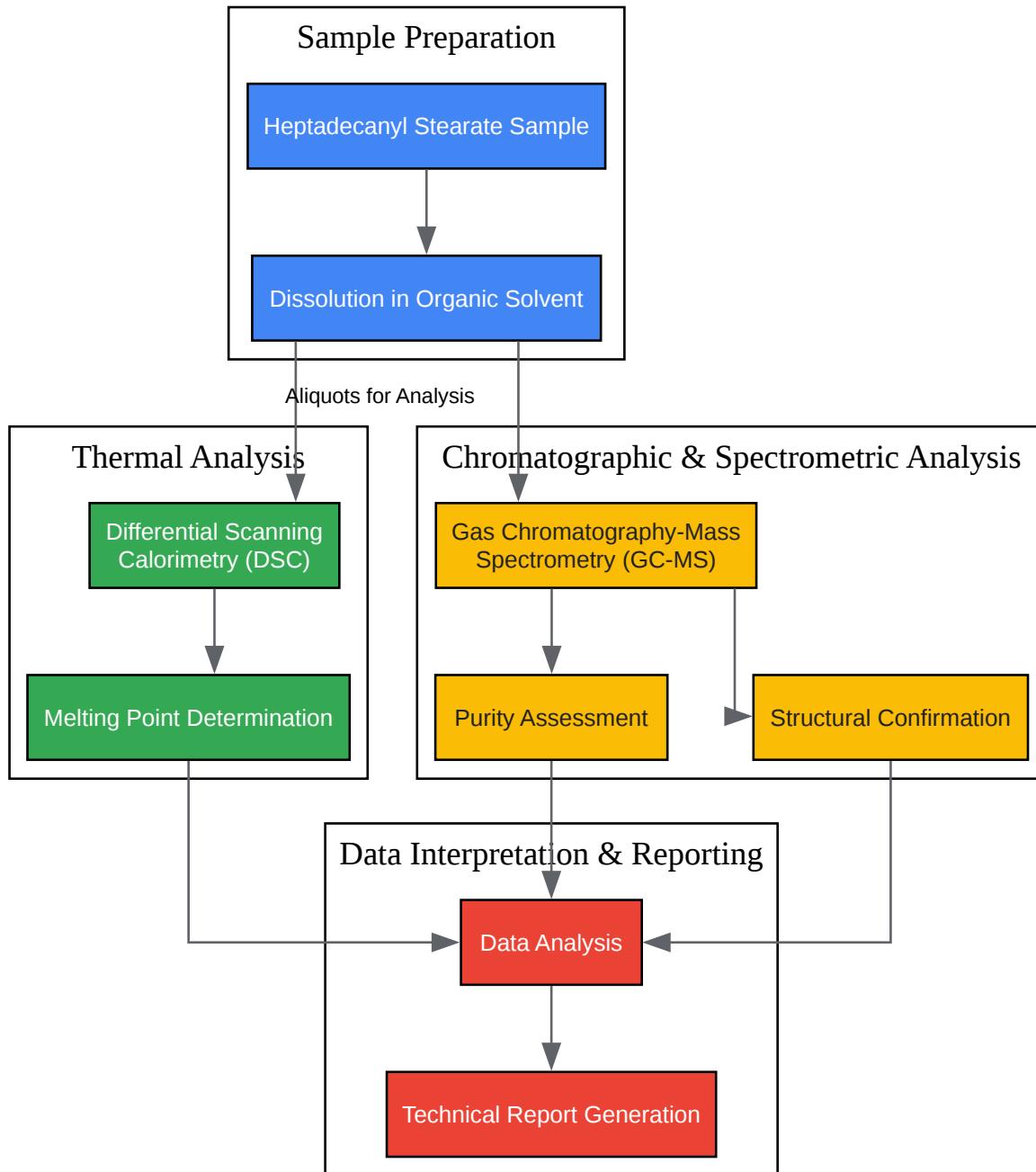
Differential Scanning Calorimetry is a highly sensitive method for determining the thermal transitions of a material, including its melting point.

Methodology:

- Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of **heptadecanyl stearate** is placed in an aluminum DSC pan. The pan is then hermetically sealed.
- Instrument Setup: A DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

- Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range. A nitrogen purge is used to maintain an inert atmosphere.
- Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like wax esters.

Methodology:

- Sample Preparation: The **heptadecanyl stearate** sample is dissolved in an appropriate organic solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.
- GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A high-temperature capillary column (e.g., DB-5ht) is suitable for the analysis of high molecular weight wax esters.
- Injection: A small volume (typically 1 μ L) of the sample solution is injected into the GC inlet, which is maintained at a high temperature to ensure rapid volatilization.
- GC Separation: The column temperature is programmed to ramp from a lower initial temperature to a final high temperature (e.g., 150 °C to 350 °C at 10 °C/min) to elute the wax ester.
- MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, is used for identification by comparison with spectral libraries or by interpretation of the fragmentation pattern.

Workflow and Visualization

As **heptadecanyl stearate** is a simple lipid molecule, it is not directly involved in complex signaling pathways. Therefore, a more relevant visualization is a workflow diagram illustrating the analytical process for its characterization and purity assessment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical and physical analyses of wax ester properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptadecyl octadecanoate | C35H70O2 | CID 289805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Heptadecanyl Stearate: A Comprehensive Technical Analysis of its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178537#heptadecanyl-stearate-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com